molecular formula C31H31FN2O7 B12278030 2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine

2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine

Cat. No.: B12278030
M. Wt: 562.6 g/mol
InChI Key: RWIIURMGSYIIES-UHFFFAOYSA-N
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Description

2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine is a nucleoside analogue, specifically a derivative of 5’-O-DMTr-5-FUDR. This compound is known for its potent anti-yellow fever activity . It is used primarily in scientific research and is not intended for personal use .

Chemical Reactions Analysis

2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil results in the formation of a modified sugar moiety .

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound acts as a defective substrate for the RNA-dependent RNA polymerase, which is essential for the transcription of viral RNA . This inhibition prevents the virus from replicating and spreading .

Comparison with Similar Compounds

2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine is unique due to its specific structure and potent antiviral activity. Similar compounds include:

These compounds share similar structures and mechanisms of action but differ in their specific applications and potency.

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIIURMGSYIIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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